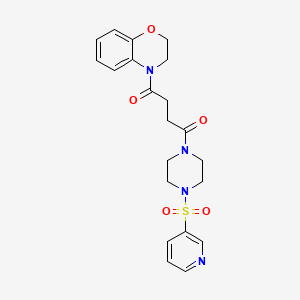![molecular formula C18H19N7S B7552458 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine](/img/structure/B7552458.png)
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine, also known as MRS2500, is a selective antagonist for the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neuronal signaling. The development of MRS2500 has led to a better understanding of the role of P2Y1 receptor in these processes and its potential as a therapeutic target.
Mechanism of Action
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine acts as a selective antagonist for the P2Y1 receptor. It binds to the receptor and prevents the binding of its natural ligands, such as ADP. This results in the inhibition of downstream signaling pathways that are activated by the P2Y1 receptor.
Biochemical and Physiological Effects
The inhibition of P2Y1 receptor by this compound has been shown to have several biochemical and physiological effects. For example, this compound inhibits platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the prevention and treatment of thrombotic disorders. It also inhibits vascular smooth muscle contraction, which makes it a potential therapeutic agent for the treatment of hypertension and other vascular disorders. Additionally, this compound has been shown to inhibit neuronal signaling, which makes it a potential therapeutic agent for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has several advantages as a tool for scientific research. It is a selective antagonist for the P2Y1 receptor, which allows for the specific investigation of the role of this receptor in various physiological processes. It is also relatively easy to synthesize and has a high purity. However, this compound also has some limitations. It has a relatively short half-life, which requires frequent dosing in in vivo experiments. Additionally, its specificity for the P2Y1 receptor may limit its use in experiments where other purinergic receptors are involved.
Future Directions
There are several future directions for the use of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine in scientific research. One direction is the investigation of its potential as a therapeutic agent for the prevention and treatment of thrombotic disorders, such as stroke and myocardial infarction. Another direction is the investigation of its potential as a therapeutic agent for the treatment of hypertension and other vascular disorders. Additionally, this compound can be used to study the role of P2Y1 receptor in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound as a therapeutic agent and tool for scientific research.
Synthesis Methods
The synthesis of 9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine involves several steps, including the protection of the imidazole ring, the alkylation of the protected imidazole with 3-bromopropyl sulfide, and the deprotection of the imidazole ring. The final product is obtained through the coupling of the protected imidazole with purine-6-amine. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine has been widely used in scientific research to study the role of P2Y1 receptor in various physiological processes. For example, this compound has been used to investigate the role of P2Y1 receptor in platelet aggregation and thrombosis. It has also been used to study the effect of P2Y1 receptor antagonism on vascular smooth muscle contraction and neuronal signaling.
Properties
IUPAC Name |
9-[3-[1-(3-methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7S/c1-13-4-2-5-14(10-13)25-8-6-20-18(25)26-9-3-7-24-12-23-15-16(19)21-11-22-17(15)24/h2,4-6,8,10-12H,3,7,9H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMFZRNHYSNPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCCCN3C=NC4=C(N=CN=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-methoxy-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7552383.png)
![[2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]furan-3-yl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7552391.png)
![2-[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]-5,6-diethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7552398.png)
![2-(1-adamantyl)-N-[2-oxo-2-[[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino]ethyl]acetamide](/img/structure/B7552403.png)
![N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7552421.png)
![7,7-dimethyl-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552426.png)

![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7552441.png)
![3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B7552445.png)
![3-acetyl-N-[4-(methylcarbamoyl)phenyl]-2-phenyl-3,4-dihydropyrazole-5-carboxamide](/img/structure/B7552450.png)
![1-[4-[4-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]benzoyl]piperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B7552460.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide](/img/structure/B7552463.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide](/img/structure/B7552472.png)
![2-N-[(4-fluorophenyl)methyl]-3-N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)pyrazine-2,3-dicarboxamide](/img/structure/B7552475.png)
